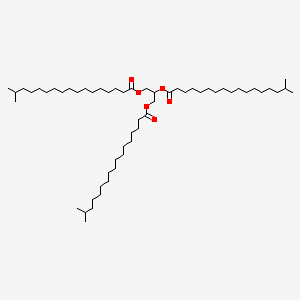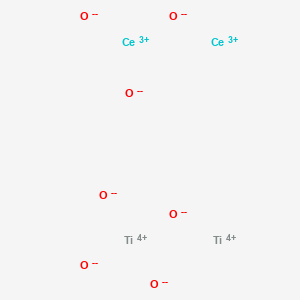
1-(Chloromethyl)-4-iodobenzene
Vue d'ensemble
Description
1-(Chloromethyl)-4-iodobenzene is a chemical compound that is used in various applications in the field of chemistry . It is an important reagent in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. An efficient and convenient chloromethylation of some aromatic compounds has been reported, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. The compound has a molecular weight of 161.029 and its IUPAC Standard InChI is InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in nucleophilic substitutions, which are fundamental and frequently applied chemical transformations .Applications De Recherche Scientifique
Spectroscopy Studies
1-(Chloromethyl)-4-iodobenzene has been a subject of interest in the field of spectroscopy. For example, the infrared (i.r.) and Raman spectra of closely related compounds like 1-(chloromethyl)-4-fluorobenzene have been studied, providing insights into the molecular structure and symmetry of these compounds (Seth-Paul & Shino, 1975).
Polymer Synthesis
This chemical plays a role in the polymerization processes. Studies have been conducted on the polymerization mechanism of chloromethylated compounds, which are similar to this compound, indicating both radical and anionic mechanisms in the formation of different polymer fractions (Hontis et al., 1999).
Chemical Synthesis
It's also used in various chemical syntheses. For instance, research on the convenient preparation of 1,4-Dibenzylbenzene using zinc chloride in the presence of polar solvents has utilized similar chloromethylated compounds, demonstrating their utility in Friedel-Crafts alkylation reactions (Hayashi et al., 1995).
Halogen Bonding Studies
The study of halogen bonding in structures like 4-halotriaroylbenzenes, where compounds like this compound can be involved, provides insights into the nature of intermolecular interactions and structural determinants in such compounds (Pigge et al., 2006).
Environmental Applications
Interestingly, compounds like this compound are also explored in environmental applications, such as the development of carbazole-based porous organic polymers for efficient iodine capture. These studies show the potential of using such chemicals in addressing environmental issues (Xiong et al., 2019).
Mécanisme D'action
Target of Action
Chloromethyl compounds have been known to interact with various biological targets
Mode of Action
Chloromethyl compounds generally act by forming covalent bonds with their targets, leading to changes in the target’s function . The specific interactions of 1-(Chloromethyl)-4-iodobenzene with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Chloromethyl compounds can potentially affect a wide range of biochemical pathways due to their reactivity
Pharmacokinetics
Pharmacokinetic studies would provide valuable information about the compound’s bioavailability, distribution within the body, metabolic transformations, and routes of excretion .
Result of Action
Chloromethyl compounds are known to cause cellular changes due to their reactivity
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s action
Safety and Hazards
Orientations Futures
The future directions in the research and application of 1-(Chloromethyl)-4-iodobenzene could involve the development of novel catalytic methods for transformations involving this compound . Additionally, its use in the design of prodrugs for improving safety regarding toxic industrial chemicals has been suggested .
Propriétés
IUPAC Name |
1-(chloromethyl)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACBULCMHGPEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355767 | |
| Record name | 1-(chloromethyl)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54589-53-6 | |
| Record name | 1-(chloromethyl)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide](/img/structure/B1596023.png)

